molecular formula C18H21NO2 B1340583 4-(Dibenzylamino)butanoic Acid CAS No. 106518-44-9

4-(Dibenzylamino)butanoic Acid

Cat. No.: B1340583
CAS No.: 106518-44-9
M. Wt: 283.4 g/mol
InChI Key: RHPOFVFYZREVEF-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)butanoic Acid is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Disulfide-Reducing Agent in Bioconjugate Chemistry

4-(Dibenzylamino)butanoic acid derivatives have been recognized for their role in bioconjugate chemistry, specifically as disulfide-reducing agents. For instance, 2-(Dibenzylamino)butane-1,4-dithiol (DABDT) was synthesized from aspartic acid and has showcased its efficiency due to its high solubility in a wide range of solvents and user-friendly properties. This makes DABDT a valuable tool in both solution and solid-phase applications within bioconjugate chemistry, highlighting its potential in the synthesis and modification of biomolecules (Mthembu et al., 2019).

Properties

IUPAC Name

4-(dibenzylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOFVFYZREVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562390
Record name 4-(Dibenzylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106518-44-9
Record name 4-(Dibenzylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 500 mg (1.6 mmol, 1 equiv.) of 4-dibenzylamino-butyric acid ethyl ester in 1 ml of THF was added 4 ml of HCl 2N and the resulting mixture was stirred for 48 hours. After decantation and separation, the aqueous layer was extracted twice by ethyl acetate. The pH was fixed to 5 using solid sodium carbonate and the aqueous layer was extracted by dichloromethane. The dichloromethane layer was dried over sodium sulphate, evaporated and used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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